molecular formula C9H7N B14042512 Quinoline-8-D

Quinoline-8-D

Cat. No.: B14042512
M. Wt: 130.16 g/mol
InChI Key: SMWDFEZZVXVKRB-RAMDWTOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline-8-D is a derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-8-D can be synthesized through various methods. One common method involves the reaction of aniline with phenylacetylene and benzaldehyde . Another method includes the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . These methods often employ catalytic systems and environmentally benign conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of quinoline derivatives often involves the use of green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly employed . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Quinoline-8-D undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Quinoline-8-D can be compared with other similar compounds such as quinoxalines and quinolin-8-amines . These compounds share a similar heterocyclic structure but differ in their functional groups and biological activities. For example:

This compound stands out due to its unique combination of biological activities and its versatility in synthetic applications.

Properties

Molecular Formula

C9H7N

Molecular Weight

130.16 g/mol

IUPAC Name

8-deuterioquinoline

InChI

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i6D

InChI Key

SMWDFEZZVXVKRB-RAMDWTOOSA-N

Isomeric SMILES

[2H]C1=C2C(=CC=C1)C=CC=N2

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2

Origin of Product

United States

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